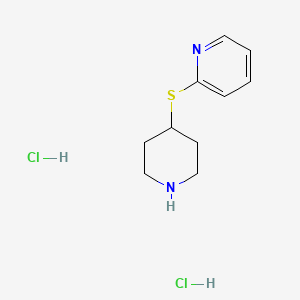

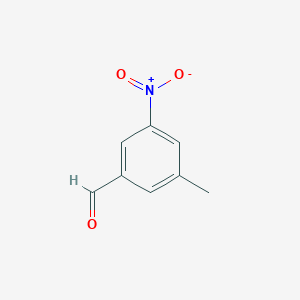

![molecular formula C13H15N3 B1601142 3-(1-甲基-1,2,3,6-四氢吡啶-4-基)-1H-吡咯并[2,3-b]吡啶 CAS No. 325975-67-5](/img/structure/B1601142.png)

3-(1-甲基-1,2,3,6-四氢吡啶-4-基)-1H-吡咯并[2,3-b]吡啶

描述

Tetrahydropyridines are heterocycles with the formula C5H9N . They are mainly of theoretical interest, although many substituted tetrahydropyridines are known . 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is a known dopaminergic neurotoxin .

Synthesis Analysis

The synthesis of tetrahydropyridines has been reported in literature . For example, a palladium-catalyzed cyclization-Heck reaction of allenamides enables an efficient one-pot construction of functionalized 3-methylene-5-aryl-1,2,3,4-tetrahydropyridines .Chemical Reactions Analysis

1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester can be used as a substrate in the study of para-alkenylation reactions of toluene using thianthrene S-oxide and palladium catalyst .科学研究应用

Neurodegenerative Disease Research

This compound, due to its tetrahydropyridine (THP) component, is closely related to molecules that have been studied for their neurotoxic effects, which can mimic conditions such as Parkinson’s disease. The THP moiety has been found to be involved in the synthesis of compounds that produce neurotoxic metabolites responsible for Parkinsonism in humans . This makes it a valuable tool for creating animal models to study neurodegenerative diseases and to test potential neuroprotective agents.

Anticancer Agent Development

The THP ring system, present in this compound, has been identified in both natural products and synthetic pharmaceutical agents with anticancer properties . The introduction of varied substituents onto the THP ring system has shown significant effects on pharmacological properties, particularly as anti-inflammatory and anticancer agents. This compound could serve as a lead compound in the design and discovery of new anticancer drugs.

Anti-inflammatory Drug Synthesis

Research has highlighted the significance of THP-containing motifs in the development of anti-inflammatory drugs . The structural flexibility of the THP ring allows for the introduction of various substituents, which can enhance the anti-inflammatory properties of the resulting compounds. This compound could be used to synthesize new anti-inflammatory agents with improved efficacy and reduced side effects.

Blood-Brain Barrier Penetration Studies

Compounds containing the THP structure have sparked interest due to their ability to cross the blood-brain barrier (BBB) . This characteristic is crucial for the development of central nervous system (CNS) drugs. The compound could be used to study the transport mechanisms across the BBB and to develop CNS-active therapeutic agents.

Structure-Activity Relationship (SAR) Studies

The THP ring system’s presence in various bioactive compounds makes it an interesting subject for SAR studies . By modifying the substituents on the THP ring, researchers can investigate the relationship between the molecular structure and biological activity. This compound could provide insights into the design of more potent and selective drugs.

Synthesis of Dopaminergic Neurotoxins

The THP component of this compound is related to molecules used in the synthesis of dopaminergic neurotoxins, which are essential for studying the pathophysiology of diseases like Parkinson’s . It can be used to induce Parkinson’s disease in animal models, providing a platform for testing neuroprotective strategies.

Oxidative Stress Research

Metabolites of THP-related compounds have been shown to cause oxidative stress, which is a factor in many diseases . This compound could be used to study the mechanisms of oxidative stress and to screen for antioxidants that may mitigate its effects.

Drug Delivery System Development

Due to its potential to cross the BBB, this compound could be explored as a carrier for drug delivery systems targeting the CNS . It could be modified to transport therapeutic agents directly to the brain, thereby increasing treatment efficacy for neurological disorders.

安全和危害

属性

IUPAC Name |

3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3/c1-16-7-4-10(5-8-16)12-9-15-13-11(12)3-2-6-14-13/h2-4,6,9H,5,7-8H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPFARDFRKAIVOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=CC1)C2=CNC3=C2C=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30477483 | |

| Record name | 3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30477483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine | |

CAS RN |

325975-67-5 | |

| Record name | 3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30477483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[3-(Perfluorooctyl)-1-propyloxy]benzaldehyde](/img/structure/B1601078.png)

![3,6-Dibromopyrazolo[1,5-a]pyrimidine](/img/structure/B1601082.png)